An In-Depth Technical Guide to the Chemical Properties of 1-(Propylamino)propan-2-ol
An In-Depth Technical Guide to the Chemical Properties of 1-(Propylamino)propan-2-ol
Abstract
1-(Propylamino)propan-2-ol is a bifunctional secondary amino alcohol of significant interest to researchers in organic synthesis and materials science. Its structure, featuring a secondary amine and a chiral secondary alcohol, provides a versatile platform for constructing more complex molecular architectures. This guide offers a comprehensive examination of its chemical identity, physicochemical properties, synthesis, spectroscopic signature, core reactivity, and safety considerations. The content herein is structured to provide not only foundational data but also causal explanations for the compound's behavior, empowering researchers to leverage its properties effectively in their work.
Chemical Identity and Physicochemical Properties
1-(Propylamino)propan-2-ol, a derivative of isopropanolamine, is characterized by an n-propyl group attached to the nitrogen atom. This structural feature distinguishes it from simpler amino alcohols and modulates its chemical properties, such as basicity and lipophilicity. The presence of a stereocenter at the C2 position means the compound exists as a pair of enantiomers, (R)- and (S)-1-(propylamino)propan-2-ol.
Compound Identifiers
Precise identification is critical for regulatory compliance and scientific accuracy. Key identifiers for 1-(Propylamino)propan-2-ol are summarized below.
| Identifier | Value |
| IUPAC Name | 1-(Propylamino)propan-2-ol |
| Synonyms | N-Propylisopropanolamine, 2-Hydroxy-N-propylpropylamine |
| CAS Number | 33535-23-4 |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| Canonical SMILES | CCCNCC(C)O |
| InChI Key | BGEASASGABMLSW-UHFFFAOYSA-N |
Physicochemical Data
The physical properties of 1-(Propylamino)propan-2-ol dictate its behavior in various applications, from reaction solvent choice to its performance in formulations. These properties are a direct consequence of its molecular structure: the hydroxyl and amino groups allow for hydrogen bonding, leading to water solubility and a relatively high boiling point, while the propyl and propylene groups contribute to its solubility in organic solvents.
| Property | Value / Description | Significance |
| Appearance | Colorless to pale yellow liquid | Basic quality control parameter. |
| Boiling Point | ~180-190 °C (estimated) | Higher than non-polar analogs due to hydrogen bonding. Suitable for reactions at elevated temperatures. |
| Density | ~0.9 g/cm³ (estimated) | Slightly less dense than water. |
| Solubility | Soluble in water, ethanol, acetone. | The polar -OH and -NH groups confer miscibility with polar solvents. |
| pKa | ~9.5-10.5 (estimated for conjugate acid) | The secondary amine is basic. The electron-donating propyl group slightly increases basicity compared to unsubstituted 1-aminopropan-2-ol. |
| LogP | ~0.5-1.0 (estimated) | Indicates moderate lipophilicity, balancing water and oil solubility. |
Synthesis and Purification
The most direct and industrially relevant synthesis of 1-(Propylamino)propan-2-ol is the nucleophilic ring-opening of propylene oxide with n-propylamine. This reaction is a classic example of epoxide aminolysis.
Synthetic Rationale and Mechanism
The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of n-propylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the absence of a catalyst, the attack preferentially occurs at the less sterically hindered carbon (C1), yielding the desired 1-(propylamino)propan-2-ol as the major product. The use of excess propylamine is a critical experimental choice; it serves not only as a reactant but also as the solvent and helps to minimize the formation of the dialkylated byproduct, bis(2-hydroxypropyl)propylamine.
General Experimental Protocol
-
Reaction Setup: To a stirred, cooled solution of n-propylamine (2.0-3.0 molar equivalents), slowly add propylene oxide (1.0 molar equivalent) dropwise, maintaining the internal temperature below 30-40 °C. The reaction is exothermic and requires careful temperature control.
-
Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature for several hours, then gently heat to 50-60 °C for 2-4 hours to ensure complete consumption of the epoxide.
-
Work-up and Purification: Remove the excess n-propylamine by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 1-(propylamino)propan-2-ol.
Spectroscopic and Structural Characterization
Unambiguous characterization is essential for confirming the structure and purity of the synthesized compound. The bifunctional nature of 1-(Propylamino)propan-2-ol gives rise to a distinct spectroscopic fingerprint. The following predictions are based on the analysis of its structure and data from closely related analogs like 1-aminopropan-2-ol.[1][2][3]
¹H NMR Spectroscopy (in CDCl₃)
-
~3.8-4.0 ppm (m, 1H): The methine proton (-CH (OH)-) at C2, deshielded by the adjacent hydroxyl group.
-
~2.4-2.7 ppm (m, 4H): The two methylene groups adjacent to the nitrogen (-CH₂ -NH-CH₂ -).
-
~1.4-1.6 ppm (sextet, 2H): The central methylene group of the propyl chain (-CH₂-CH₂ -CH₃).
-
~1.1-1.2 ppm (d, 3H): The methyl group adjacent to the chiral center (-CH(OH)CH₃ ).
-
~0.9 ppm (t, 3H): The terminal methyl group of the propyl chain (-CH₂CH₃ ).
-
Broad singlet (2H): Overlapping signals from the -OH and -NH protons; position is variable and signal can be exchanged with D₂O.
¹³C NMR Spectroscopy (in CDCl₃)
-
~67-69 ppm: C2 carbon, bonded to the hydroxyl group (-C H(OH)-).
-
~55-58 ppm: C1 carbon, bonded to the nitrogen atom (-NH-C H₂-).
-
~50-52 ppm: The methylene carbon of the propyl group bonded to nitrogen (-NH-C H₂-CH₂-).
-
~22-24 ppm: C3 methyl carbon (-CH(OH)C H₃).
-
~21-23 ppm: The central methylene carbon of the propyl group (-CH₂-C H₂-CH₃).
-
~11-12 ppm: The terminal methyl carbon of the propyl group (-C H₃).
IR Spectroscopy
-
3300-3500 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations, characteristic of hydrogen-bonded amino alcohols.
-
2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1100-1150 cm⁻¹: C-O stretching vibration of the secondary alcohol.
-
~1100-1130 cm⁻¹: C-N stretching vibration.
Mass Spectrometry (Electron Ionization)
-
Molecular Ion (M⁺): A peak at m/z = 117 corresponding to the molecular weight. This peak may be weak.
-
Base Peak: The most common fragmentation pathway for amino alcohols is alpha-cleavage. Cleavage of the C1-C2 bond is expected to be highly favorable, resulting in a prominent fragment ion at m/z = 88 ([CH₃CH₂CH₂NHCH₂]⁺). Another significant alpha-cleavage fragment from the other side of the nitrogen would be at m/z = 44 ([CH₂(NH₂)CH₃]⁺) after rearrangement, or more likely, cleavage next to the alcohol gives a fragment at m/z = 45 ([CH(OH)CH₃]⁺).
Chemical Reactivity
The reactivity of 1-(Propylamino)propan-2-ol is dominated by its two functional groups: the secondary amine and the secondary alcohol.[4][5] The interplay between these groups allows for a wide range of chemical transformations.
-
Reactions at the Nitrogen Center: The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation and N-acylation to form tertiary amines and amides, respectively.[6][7] These reactions are fundamental for incorporating the molecule into larger structures.
-
Reactions at the Oxygen Center: The secondary alcohol can be acylated to form esters, etherified, or oxidized under controlled conditions to the corresponding aminoketone, 1-(propylamino)propan-2-one.
-
Bifunctional Reactivity: The proximity of the amino and hydroxyl groups allows for cyclization reactions. For example, reaction with a ketone or aldehyde can form an oxazolidine ring.[8] The 1,2-amino alcohol motif is also susceptible to oxidative cleavage by reagents like sodium periodate (NaIO₄), which breaks the C1-C2 bond.[9]
Applications and Research Significance
While specific, large-scale applications for 1-(Propylamino)propan-2-ol are not widely documented, its structure suggests utility in several areas based on the applications of related N-alkylated amino alcohols.
-
Pharmaceutical Synthesis: As a chiral building block, its enantiomerically pure forms can serve as key intermediates in the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs).
-
Corrosion Inhibitors and Lubricants: Amino alcohols are widely used to neutralize acidic components and form protective films on metal surfaces, making them effective corrosion inhibitors in metalworking fluids and water treatment applications.[5][10]
-
Curing Agents: The active hydrogens on both the amine and alcohol can react with epoxides and isocyanates, suggesting a role as a curing agent or cross-linker in polyurethane and epoxy resin systems.
-
Surfactants and Emulsifiers: Reaction with fatty acids produces amino soaps, which have applications as emulsifying agents in cosmetics and industrial formulations.[11]
Safety and Toxicology
-
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation (Category 1B/2): Amino alcohols are typically alkaline and can cause skin irritation or severe burns upon prolonged contact.[12]
-
Serious Eye Damage/Irritation (Category 1): Expected to be corrosive to eyes, with a risk of serious damage.
-
Acute Toxicity (Harmful): May be harmful if swallowed or in contact with skin.[14]
-
-
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a well-ventilated area or under a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[12]
-
-
Critical Safety Note: Like all secondary amines, 1-(Propylamino)propan-2-ol has the potential to react with nitrosating agents (e.g., nitrites, nitrogen oxides) to form N-nitrosamines, many of which are potent carcinogens. Therefore, it is crucial to avoid its use in formulations containing such agents.
References
-
Bonger, K. M., et al. (2011). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PMC, NIH. Available at: [Link]
-
PubChem. 1-[(Propan-2-yl)amino]propan-2-ol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-(Prop-1-enylamino)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]
-
DrugBank. 1-(2-hydroxypropylamino)propan-2-ol. DrugBank. Available at: [Link]
-
Chandrashekhar, V. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC, NIH. Available at: [Link]
-
ResearchGate. (2011). Secondary amino alcohols are a new class of cleavable linkers. ResearchGate. Available at: [Link]
-
NIST. 1-Propanol, 2-amino-, (S)-. NIST WebBook. Available at: [Link]
-
CPAChem. (2021). Safety data sheet: 1-Amino-2-propanol. CPAChem. Available at: [Link]
-
ResearchGate. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Available at: [Link]
-
Beilstein Journals. (2015). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2019). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. ResearchGate. Available at: [Link]
-
PrepChem.com. Synthesis of 1-iso-propylamino-3[o-(pyrrol-1-yl)-phenoxy]-2-propanol. PrepChem.com. Available at: [Link]
-
PubMed. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. National Library of Medicine. Available at: [Link]
-
LookChem. Cas 78-96-6, Amino-2-propanol. LookChem. Available at: [Link]
-
NIST. 1-Propanol, 2-amino-2-methyl-. NIST WebBook. Available at: [Link]
-
SpectraBase. 1-Propanol, 2-amino-2-methyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
- Google Patents. Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Google Patents.
-
Doc Brown's Chemistry. Infrared spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]
-
Sciencemadness Discussion Board. (2007). 1-amino-2-propanol. Sciencemadness. Available at: [Link]
-
NIST. 2-Propanol, 1-amino-. NIST WebBook. Available at: [Link]
-
NIST. 2-Propanol, 1-amino-. NIST WebBook. Available at: [Link]
-
SpectraBase. 1-Amino-2-propanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
YouTube. (2022). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. YouTube. Available at: [Link]
-
Max-Planck-Gesellschaft. (2022). Green synthesis of propylene oxide directly from propane. MPG.PuRe. Available at: [Link]
-
YouTube. (2023). Mass Spectrometry of Alcohols. YouTube. Available at: [Link]
-
Sciencemadness Discussion Board. (2008). Propylene (oxide) synthesis. Sciencemadness. Available at: [Link]
-
Doc Brown's Chemistry. Mass spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]
-
PubChem. 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Amino-2-propanol(78-96-6) 1H NMR [m.chemicalbook.com]
- 2. (S)-(+)-1-Amino-2-propanol(2799-17-9) IR Spectrum [chemicalbook.com]
- 3. 2-Propanol, 1-amino- [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amino-2-propanol CAS#: 78-96-6 [m.chemicalbook.com]
- 11. (S)-(+)-1-Amino-2-propanol CAS#: 2799-17-9 [m.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. cpachem.com [cpachem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
